N-Butyl-2-piperidinecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-butylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-2-3-7-12-10(13)9-6-4-5-8-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULBLSTAPDDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236262-34-2 | |
| Record name | 2-Piperidinecarboxamide, N-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236262-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of piperidine with butylamine under controlled conditions. The process includes the formation of an intermediate, which is then reacted with hydrochloric acid to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation. The use of catalysts and advanced reaction monitoring techniques ensures the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Research
N-Butyl-2-piperidinecarboxamide hydrochloride has been studied for its potential pharmacological properties. It may act on various neurotransmitter systems, making it a candidate for research into new therapeutic agents.
Organic Synthesis
This compound can serve as a precursor in organic synthesis, particularly in the development of novel piperidine derivatives. Its structural characteristics allow for modifications that can lead to compounds with varied biological activities.
Biological Studies
In biological research, this compound has potential applications as a non-ionic organic buffering agent in cell culture systems. Its buffering capacity can help maintain physiological pH levels during experiments.
Analytical Chemistry
The compound can be utilized as a standard in analytical chemistry for method development and validation processes. Its known properties facilitate the calibration of instruments and the assessment of analytical methodologies.
Study 1: Pharmacological Evaluation
A study evaluated the effects of this compound on pain models in laboratory animals. The results indicated that the compound could modulate pain responses, suggesting its potential as an analgesic agent.
Study 2: Synthesis of Piperidine Derivatives
Research focused on synthesizing new piperidine derivatives using this compound as a starting material. The derivatives exhibited enhanced activity against specific biological targets, showcasing the utility of this compound in drug discovery.
Study 3: Buffering Capacity in Cell Cultures
A comparative study assessed the effectiveness of this compound as a buffering agent in various cell culture conditions. The findings demonstrated its ability to maintain stable pH levels, which is crucial for cell viability and experimental consistency.
Mechanism of Action
The mechanism of action of N-Butyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on structurally related piperidine derivatives from the provided evidence, highlighting key differences in molecular properties, synthesis, and applications.
Table 1: Comparative Analysis of Piperidine Derivatives
Key Structural and Functional Differences:
Substituent Groups: N-Cbz-2-Piperidinecarboxylic Acid contains a carbobenzyloxy (Cbz) protecting group and a carboxylic acid, making it suitable for peptide synthesis. N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride incorporates a benzofuran ring, which enhances aromatic interactions in biological systems.
Solubility and Stability :
- Hydrochloride salts (e.g., the benzofuran derivative ) exhibit better solubility in polar solvents compared to neutral carboxylic acids.
Research Findings and Limitations:
Biological Activity
N-Butyl-2-piperidinecarboxamide hydrochloride, also known as bupivacaine hydrochloride, is a local anesthetic widely used in medical settings for its analgesic properties. It is characterized by its ability to block nerve signals in specific areas of the body, making it effective for various surgical and obstetric procedures. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C11H23ClN2O
- Molecular Weight : 234.76 g/mol
- Appearance : White to off-white crystalline powder
This compound exerts its biological effects primarily through the inhibition of voltage-gated sodium channels in neuronal membranes. By blocking these channels, the compound prevents the initiation and propagation of action potentials in sensory neurons, leading to a loss of sensation in the targeted area. This mechanism is crucial for its effectiveness as a local anesthetic.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Local Anesthesia : Effective in providing anesthesia during surgical procedures.
- Analgesic Properties : Reduces pain perception in patients undergoing surgery or experiencing acute pain.
- Duration of Action : Exhibits a longer duration of analgesia compared to other local anesthetics due to its lipid solubility and protein binding characteristics.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
| Parameter | Value |
|---|---|
| Half-life | 2.7 hours (adults), 8.1 hours (neonates) |
| Metabolism | Primarily hepatic via glucuronic acid conjugation |
| Clearance | Decreased in elderly patients with hepatic disease |
Case Studies and Research Findings
Numerous studies have investigated the efficacy and safety profile of this compound. Key findings include:
- Efficacy in Surgical Anesthesia :
- Safety Profile :
- Comparative Studies :
Research Applications
This compound is not only significant in clinical settings but also serves as a valuable tool in research:
- Enzyme Inhibition Studies : The compound has been utilized to study enzyme mechanisms and receptor interactions due to its ability to modulate biological activities .
- Drug Development : Ongoing research aims to develop new formulations and delivery methods to enhance the therapeutic efficacy and safety profile of bupivacaine .
Q & A
Q. What are the recommended synthetic routes for N-butyl-2-piperidinecarboxamide hydrochloride, and what experimental conditions optimize yield?
- Methodological Answer : Synthesis typically involves cyclization of piperidine precursors followed by carboxamide formation. A common approach includes:
Amide Coupling : React 2-piperidinecarboxylic acid with n-butylamine using coupling agents like HOBt/EDC in dichloromethane (61% yield under optimized conditions) .
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to enhance solubility and stability .
Key parameters: Maintain temperatures below 25°C during coupling to prevent racemization, and use inert atmospheres to avoid side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>98%) with a C18 column and UV detection at 210–254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~245) .
- Infrared (IR) Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and piperidine ring vibrations .
Cross-validate results with nuclear magnetic resonance (NMR) for proton environment analysis (e.g., δ 3.5–4.0 ppm for piperidine protons) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt. Moderate solubility in ethanol and DMSO; insoluble in nonpolar solvents .
- Stability : Stable at room temperature for 6–12 months when stored desiccated. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How does this compound interact with enzymatic targets, and what assay designs are suitable for inhibition studies?
- Methodological Answer : The compound’s piperidine and carboxamide groups enable binding to enzymes via hydrogen bonding and hydrophobic interactions. Example protocols:
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
Controls: Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only samples to distinguish specific effects .
Q. What computational strategies predict the bioactivity and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB IDs) to model ligand-receptor interactions .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like logP, topological polar surface area, and hydrogen-bond donors .
Validate predictions with in vitro assays and compare against structurally similar compounds (e.g., N-ethyl-pyrrolidinecarboxamide derivatives) .
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. dichloromethane for coupling efficiency .
- Catalyst Optimization : Evaluate Pd/C or Ni catalysts for reductive amination steps .
- DoE (Design of Experiments) : Vary temperature, stoichiometry, and reaction time to identify critical factors via response surface methodology .
Q. What are the conflicting reports on the compound’s stability under oxidative conditions, and how can these be resolved?
- Methodological Answer :
- Contradiction : notes oxidation to N-oxides at high pH, while reports stability in neutral buffers.
- Resolution : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Adjust pH to 5–7 and add antioxidants (e.g., ascorbic acid) to mitigate degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
